molecular formula C7H10O2 B105702 6-Heptynoic acid CAS No. 30964-00-2

6-Heptynoic acid

Cat. No.: B105702
CAS No.: 30964-00-2
M. Wt: 126.15 g/mol
InChI Key: OFCPMJGTZUVUSM-UHFFFAOYSA-N
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Description

6-Heptynoic acid: is an organic compound with the molecular formula C7H10O2 . It is an alkynoic acid characterized by the presence of an acetylene bond (a triple bond between two carbon atoms) in its structure. This compound is known for its reactivity due to the presence of the triple bond, making it a valuable intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

6-Heptynoic acid is a reagent with an alkyne group and a carboxylic acid . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it undergoes condensation with various pyrroles to afford optically diverse fluorescent dyes with a terminal alkyne .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The terminal carboxylic acid can form an amide bond with primary amines (activation is needed). The alkyne can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptynoic acid can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with carbon dioxide in the presence of a catalyst to form the corresponding carboxylic acid. Another method includes the oxidation of 6-heptyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbonylation of 1-hexyne. This process uses a metal catalyst, such as palladium or rhodium, under high pressure and temperature conditions to facilitate the addition of carbon monoxide and water to the alkyne, forming the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Heptynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-Hexynoic acid
  • 4-Pentynoic acid
  • 10-Undecynoic acid
  • 3-Butynoic acid
  • Propiolic acid
  • 6-Azido-hexanoic acid

Comparison: 6-Heptynoic acid is unique due to its specific chain length and the position of the acetylene bond. Compared to shorter-chain alkynoic acids like 5-Hexynoic acid and 4-Pentynoic acid, this compound offers different reactivity and properties due to the longer carbon chain. This makes it suitable for specific applications where the chain length and reactivity of the acetylene bond are crucial .

Biological Activity

6-Heptynoic acid (C7H10O2) is a fatty acid with a terminal alkyne functional group, which has garnered interest in various biological and chemical research contexts. This article explores its biological activity, including its effects on cellular processes and potential applications in pharmacology and biotechnology.

This compound is characterized by the presence of a terminal alkyne group, which influences its reactivity and biological interactions. It is known to be corrosive and can cause severe skin burns upon contact, necessitating careful handling in laboratory settings .

Biological Activity Overview

The biological activities of this compound have been studied in several contexts, particularly its incorporation into metabolic pathways and its effects on cellular functions.

1. Impact on Cellular Metabolism

Research indicates that this compound can be incorporated into various metabolic pathways in microorganisms. For instance, when fed to Streptomyces ambofaciens, it resulted in the production of new metabolites, showcasing its role as a precursor in natural product biosynthesis . This incorporation suggests that this compound may influence the synthesis of bioactive compounds, which could be relevant for drug discovery.

2. Effects on Cancer Cells

In vitro studies have demonstrated that this compound exhibits inhibitory effects on the proliferation and migration of certain cancer cell lines. Specifically, it has been shown to reduce cell viability in hormone-independent prostate carcinoma PC-3 cells . The mechanism behind this activity may involve alterations in cellular signaling pathways that regulate growth and survival.

Case Study 1: Incorporation into Bartolosides

A study involving the cyanobacterium Synechocystis salina revealed that supplementation with this compound led to significant metabolic changes. The analysis showed a depletion of major metabolites and the formation of new esters, indicating that this compound can alter the biosynthetic pathways of natural products . This finding highlights its potential utility in metabolic engineering.

Metabolite Observation
Bartoloside ADepletion upon supplementation with this compound
New estersFormation of fatty acid-bartoloside esters

Case Study 2: Vascular Smooth Muscle Cells

Another investigation focused on the effects of this compound on vascular smooth muscle cells. The results indicated that this compound could modulate cell proliferation, suggesting potential therapeutic implications for vascular diseases .

Research Findings

Recent findings indicate that this compound's biological activities are not limited to microbial metabolism but extend to mammalian cells as well. Its ability to inhibit cancer cell proliferation positions it as a candidate for further research in oncology.

Table: Summary of Biological Activities

Activity Effect Reference
Cellular proliferation inhibitionReduced viability in cancer cells
Metabolic incorporationAltered biosynthetic pathways
Vascular smooth muscle modulationPotential therapeutic effects

Properties

IUPAC Name

hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPMJGTZUVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402600
Record name 6-Heptynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30964-00-2
Record name 6-Heptynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HEPTYNOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 6-heptynoic acid be used to modify the surface properties of materials?

A1: Yes, research has shown that this compound can be used to functionalize materials like porous silicon. In a study by Boukherroub et al. [], this compound was used in the electrochemical fabrication of porous silicon, leading to its incorporation within the material. This modification was confirmed using Fourier transform infrared spectroscopy (FTIR) which showed the presence of characteristic molecular vibrations associated with the acid []. This type of surface modification can be valuable for various applications, including tailoring the material's interaction with its surroundings.

Q2: How does the structure of this compound affect its ability to form hydrogels?

A2: The structure of this compound plays a crucial role in hydrogel formation. Li et al. [] demonstrated that this compound could be used as a building block to synthesize a tetra-alkynyl terminated crosslinker. This crosslinker was then reacted with azido-poly(N-isopropylacrylamide) (PNIPA) via click chemistry, resulting in the formation of PNIPA hydrogels. The length of the crosslinker, derived from this compound, significantly influenced the swelling properties of the resulting hydrogels. Longer crosslinkers led to hydrogels with higher swelling capacities due to the larger free volumes created within the network [].

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